

A Technical Guide to Prazepam-D5: Properties, Metabolism, and Analytical Applications

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Compound of Interest

Compound Name: Prazepam-D5

Cat. No.: B580034

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Prazepam-D5**, its metabolic fate, and its critical role in analytical and research settings. **Prazepam-D5** is the deuterated analog of Prazepam, a benzodiazepine derivative. The five deuterium atoms are typically located on the phenyl ring, providing a stable isotopic label.^[1] This isotopic substitution makes it an invaluable tool, primarily as an internal standard for the quantitative analysis of Prazepam in biological matrices.^{[1][2]}

Core Physical and Chemical Properties

The fundamental properties of **Prazepam-D5** are summarized below. This data is essential for method development, storage, and handling.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₂ D ₅ ClN ₂ O	[3]
Molecular Weight	329.83 g/mol	[3][4]
CAS Number	152477-89-9	[1][4]
IUPAC Name	7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one	[4][5]
Form	Typically supplied as a solution in methanol or acetonitrile	[3][5]
Storage Temperature	-20°C	

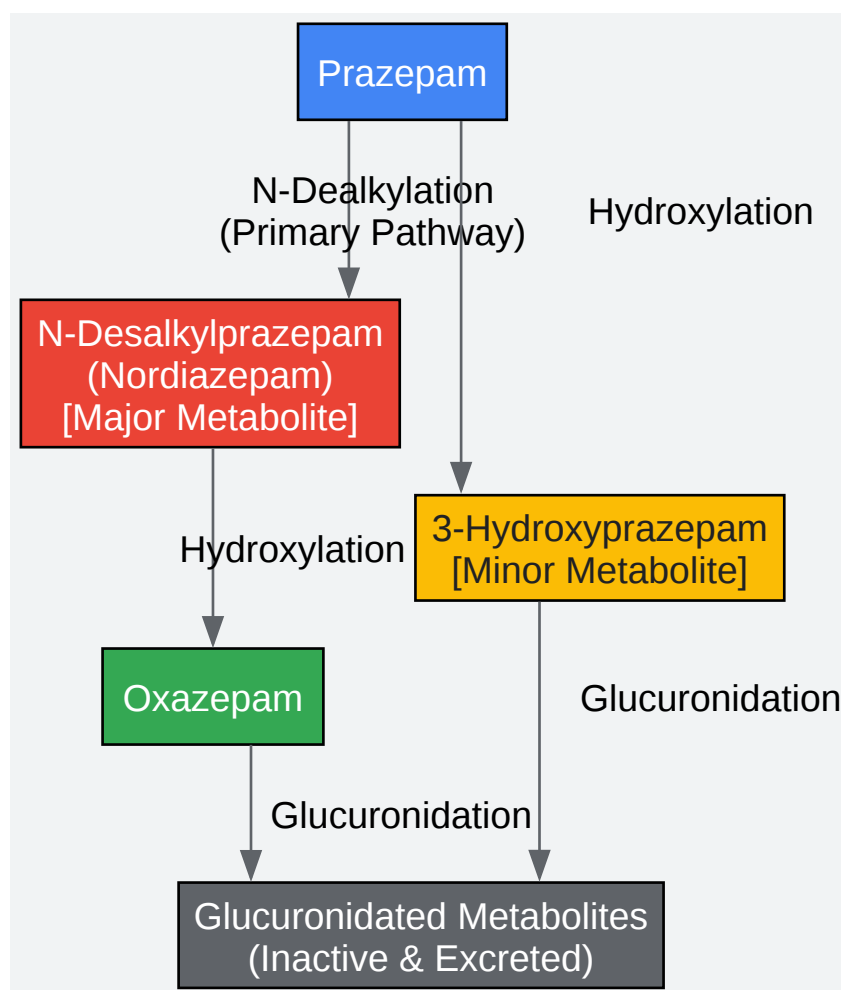
Table 1: Key Physical and Chemical Properties of **Prazepam-D5**.

Identifier Type	Identifier	Source
InChI	InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D	[3][4]
InChIKey	MWQCHHACWWAQLJ-RALIUCGRSA-N	[1][4]
SMILES	<chem>O=C1CN=C(C(C=C(Cl)C=C2)=C2N1CC3CC3)C4=C([2H])C([2H])=C([2H])C([2H])=C4[2H]</chem>	
Synonyms	Prazepam-d5 (phenyl-d5), Centrax-d5, Demetrin-d5	[3][4]

Table 2: Chemical Identifiers for **Prazepam-D5**.

Metabolic Pathways of Prazepam

Prazepam-D5 is expected to follow the same metabolic pathways as its non-deuterated counterpart, Prazepam. The primary metabolic transformations involve hepatic microsomal oxidation through N-dealkylation and hydroxylation.[1][6][7] The major metabolite, N-desalkylprazepam (also known as nordiazepam), is formed by the removal of the cyclopropylmethyl group and is responsible for most of the therapeutic activity.[1] Minor pathways include hydroxylation to form 3-hydroxyprazepam. These metabolites are subsequently conjugated with glucuronic acid to increase their water solubility, rendering them pharmacologically inactive and facilitating their excretion via urine.[1][6]



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Caption: Metabolic pathway of Prazepam.

Experimental Protocols and Analytical Applications

Prazepam-D5 is a critical tool for quantitative analysis, serving as an internal standard in chromatographic methods coupled with mass spectrometry.^{[1][2]} Its use allows for precise quantification by correcting for variations in sample preparation and instrument response.

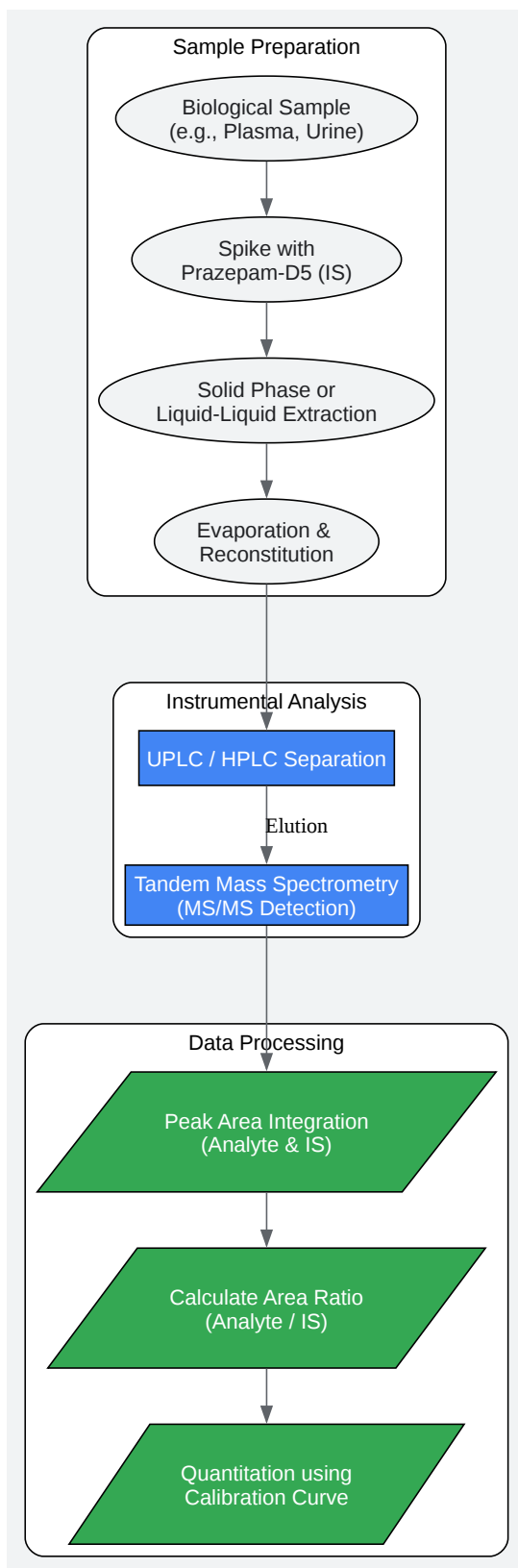
Characterization and Purity Assessment

The identity, isotopic enrichment, and purity of **Prazepam-D5** are confirmed using a combination of spectroscopic and chromatographic techniques.

- **Mass Spectrometry (MS):** Used to confirm the molecular weight and the incorporation of five deuterium atoms. The molecular ion peak for **Prazepam-D5** will be shifted by five mass units compared to unlabeled Prazepam.^[1] High-Resolution Mass Spectrometry (HRMS) is employed to verify the exact molecular formula and assess isotopic purity.^[1]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR is used to confirm the positions of deuterium incorporation by observing the absence of signals from the deuterated phenyl ring.^[1]

General Workflow for Quantitation in Biological Samples

The following diagram outlines a typical workflow for the use of **Prazepam-D5** as an internal standard in a clinical or forensic toxicology setting.



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